molecular formula C5H3ClOS B032975 2-Thiophenecarbonyl chloride CAS No. 5271-67-0

2-Thiophenecarbonyl chloride

Cat. No.: B032975
CAS No.: 5271-67-0
M. Wt: 146.6 g/mol
InChI Key: QIQITDHWZYEEPA-UHFFFAOYSA-N
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Description

2-Thiophenecarbonyl Chloride is used in the synthesis of substituted pyridines as selective and highly effective GPR119 agonists. It is also seen in the preparation of diuretics.
The postfunctionalization reaction of this compound with single walled carbon nanotubes (SWCNTs) was studied.

Scientific Research Applications

1. Spectroscopic Properties and Molecular Structure

2-Thiophenecarbonyl chloride has been studied for its molecular structure and vibrational wave numbers, revealing two minimal conformers (gauche and syn). This compound's spectroscopic properties have been explored using FT-IR and FT-Raman spectra analysis, contributing to a better understanding of its chemical activities (Li-gang Han et al., 2018).

2. Polymerization and Catalysis

In the field of polymer science, this compound has been utilized as a quenching agent to determine the number of active centers in propylene polymerization. This method involves measuring the sulfur content of the quenched polymer, offering insights into the behavior of catalysts in polymerization processes (Xian-rong Shen et al., 2013).

3. Solvolysis Studies

Research has also been conducted on the solvolysis of this compound. The results indicate that solvolyses predominantly occur through an ionization mechanism, which is aided by nucleophilic solvation. This challenges previous claims of an SN2 mechanism (M. J. D’Souza et al., 2003).

4. Electrochemical Reduction

The electrochemical reduction of this compound has been analyzed at carbon and mercury cathodes in acetonitrile. This study contributes to the understanding of the electrochemical behavior and potential industrial applications of this compound (M. Mubarak, 1995).

5. Synthesis of Conjugated Ionic Polymers

This compound has been used in the synthesis of conjugated ionic polymers, like poly[2-ethynyl-N-(2-thiophenecarbonyl)pyridinium chloride]. These polymers have potential applications in various fields, including materials science and electronics (Y. Gal et al., 2009).

6. Insecticide Development

This compound plays a role in the development of insecticides, especially in the synthesis of halogenated 2-thiophenecarboxylic acid derivatives. These derivatives are key building blocks for a new family of triazole insecticides with specific targeted insecticidal activities (J. W. Hull et al., 2007).

Safety and Hazards

2-Thiophenecarbonyl chloride is a combustible liquid that causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

Relevant Papers A systemic study on quenching method with this compound (TPCC) in a homogeneous catalytic system was presented . Another paper highlighted recent strategies in the synthesis of thiophene derivatives . A correlation of the rates of solvolysis of this compound was also discussed .

Mechanism of Action

Target of Action

2-Thiophenecarbonyl chloride is an organic compound that is primarily used as a chemical intermediate in the synthesis of various pharmaceutical compounds . Its primary targets are the functional groups of other molecules, particularly those containing nucleophilic atoms such as oxygen, nitrogen, and sulfur .

Mode of Action

The compound acts as an acylating agent . It interacts with its targets by undergoing a nucleophilic acyl substitution reaction . In this reaction, the chloride ion is displaced by a nucleophile from the target molecule, leading to the formation of a new covalent bond .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific targets it interacts with. For instance, it has been used in the synthesis of building blocks derived from ornithine by undergoing acylation/sulphonation of a copper complex of ornithine . This suggests that it may play a role in modifying biochemical pathways involving ornithine.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific molecules it interacts with. In general, its acylation activity can lead to significant changes in the structure and function of target molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place and kept away from oxidizing agents and acids . Its reactivity suggests that it might be sensitive to moisture and heat .

Properties

IUPAC Name

thiophene-2-carbonyl chloride
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InChI

InChI=1S/C5H3ClOS/c6-5(7)4-2-1-3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQITDHWZYEEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4063749
Record name 2-Thiophenecarbonyl chloride
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Molecular Weight

146.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light brown liquid; [Sigma-Aldrich MSDS]
Record name 2-Thiophenecarbonyl chloride
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CAS No.

5271-67-0
Record name 2-Thiophenecarbonyl chloride
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Record name 2-Thiophenecarbonyl chloride
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Record name 2-Thiophenecarbonyl chloride
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Record name 2-Thiophenecarbonyl chloride
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Record name 2-thienylcarbonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 2-Thiophenecarbonyl chloride is C5H3ClOS, and its molecular weight is 162.62 g/mol.

A: Researchers have utilized FT-IR and FT-Raman spectroscopy to analyze the vibrational modes of this compound. These studies provide insights into the molecule's structure and conformational behavior. []

A: Yes, computational studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level of theory reveal the existence of two minimal conformers: gauche and syn. [] The energy difference between these conformers is minimal, suggesting their coexistence. []

A: this compound readily reacts with nucleophiles such as alcohols and amines, forming esters and amides, respectively. These reactions are widely employed in synthetic organic chemistry to introduce the 2-thiophenecarbonyl group into molecules. [, , , ]

A: Yes, researchers have successfully utilized this compound to functionalize platinum nanoparticles. This surface modification strategy allows for the development of stable nanoparticle dispersions with potential applications in electrocatalysis. [, ]

A: Extensive kinetic studies using the extended Grunwald-Winstein equation indicate that the solvolysis of this compound proceeds predominantly via an ionization mechanism aided by nucleophilic solvation. [] This finding contradicts previous claims suggesting an SN2 mechanism. []

A: this compound serves as a valuable quenching agent in Ziegler-Natta polymerization reactions. By reacting with active catalyst species, it allows researchers to determine the number of active centers in these catalytic systems. [, , , , , ]

A: Yes, researchers have utilized this compound to synthesize a thienyl end-capped ethoxylated nonyl phenol macromonomer. This macromonomer can be further copolymerized with pyrrole to generate novel block copolymers. []

A: Electrochemical studies have investigated the reduction of this compound at carbon and mercury electrodes in acetonitrile. [] These studies provide insights into the electron transfer processes involving this compound.

A: Interestingly, while both compounds are structurally similar, their solvolysis mechanisms differ. 2-Furancarbonyl chloride primarily follows an addition-elimination pathway, while this compound favors ionization. []

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